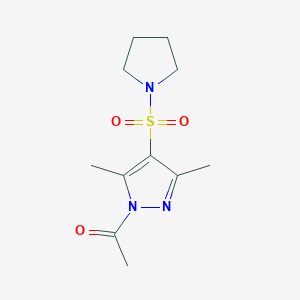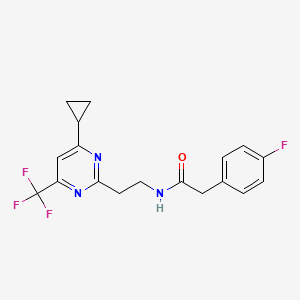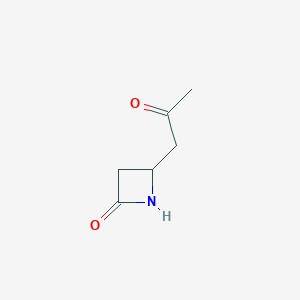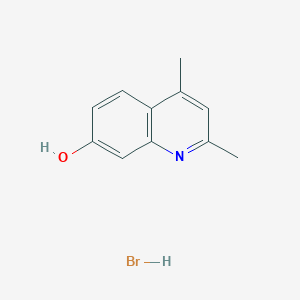
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole
カタログ番号 B3014258
CAS番号:
1019105-76-0
分子量: 271.34
InChIキー: DYPJFKAJWLCEBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is a white, finely crystalline substance. It is insoluble in water but soluble in most organic solvents. The compound is stable during prolonged storage, safe to use, and commercially available .
Synthesis Analysis
The preparation of 1-cyanoacetyl-3,5-dimethylpyrazole (also known as 1) involves cyanoacetylation. This method is commonly used for the synthesis of cyanoacetamide derivatives, which find applications in heterocyclic compound synthesis. 1 is an effective cyanoacetylating agent and a building block for heterocyclic compounds .Molecular Structure Analysis
The molecular formula of 1 is C9H15N3O2S. It contains a pyrazole ring with two methyl substituents and a pyrrolidinylsulfonyl group. The conjugate acid (pyrazolium) and conjugate base (pyrazolide) exhibit C2v symmetry .Chemical Reactions Analysis
1 is primarily used for cyanoacetylation reactions. It serves as a precursor for cyanoacetamide derivatives and N-(cyanoacetyl)urea. The cyanoacetylation process involves the addition of cyanoacetyl groups to various substrates .Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Characterization
- Research has explored the synthesis and characterization of new arylazopyrazoles, highlighting the potential biological activities of pyrazoles and their derivatives. Such studies involve complex reactions to yield compounds with varying yields, demonstrating their high melting points and significant antibacterial and antifungal activities against a range of pathogens (Sharma, Sharma, & Dixit, 2010).
- Efforts have been made to develop efficient synthesis protocols for isoxazoline and pyrazolo[3,4-d]pyridazine derivatives, providing new insights into their antimicrobial and anti-inflammatory properties. Such research underscores the importance of pyrazoles in medicinal chemistry, offering a comparative study of the biological activity of synthesized compounds (Zaki, Sayed, & Elroby, 2016).
Biological and Antioxidant Activities
- Novel heterocyclic compounds containing pyrazole moieties have been evaluated for their antioxidant potential, with studies utilizing DPPH scavenging assays to measure activity. This research contributes to understanding the structure-activity relationships and the potential therapeutic applications of these compounds (Kaddouri et al., 2020).
- Investigations into the solvent-free synthesis of 1 N-acetyl pyrazoles have provided valuable insights into their physical and spectral properties. Such studies have implications for the development of new materials with specific functional attributes (Thirunarayanan & Sekar, 2016).
Corrosion Inhibition and Catalysis
- Pyrazoline derivatives have been assessed for their role in corrosion inhibition, revealing their potential to enhance the durability of materials in industrial applications. The research has highlighted the mechanisms of action and the efficiency of these compounds in protecting metals from corrosion (Lgaz et al., 2020).
- The catalytic potential of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in asymmetric transfer hydrogenation of ketones has been explored, demonstrating the versatility of pyrazoline-based catalysts in organic synthesis (Magubane et al., 2017).
特性
IUPAC Name |
1-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-8-11(9(2)14(12-8)10(3)15)18(16,17)13-6-4-5-7-13/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJFKAJWLCEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)
![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)
![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)

![N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide](/img/structure/B3014184.png)

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)
![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)